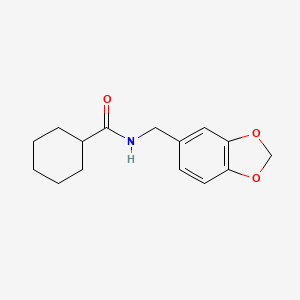![molecular formula C17H26FNO2 B5607292 (3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5607292.png)
(3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine analogs, including compounds related to the structure of interest, have been synthesized to study their binding affinity to various transporters. These syntheses involve complex processes, including the modification of the N-substituent to probe affinity and selectivity, indicating a detailed synthetic pathway that could be analogous to the creation of (3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol (Prisinzano et al., 2002). Additionally, various substitutions, particularly at the C(4)-position, influence the binding interactions and can guide the synthesis of our target compound (Greiner et al., 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. X-ray diffraction techniques have been employed to determine the crystal structure of related compounds, providing a basis for understanding the molecular configuration, intermolecular interactions, and overall spatial arrangement (Yeong et al., 2018).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, primarily based on their functional groups and structural configuration. Their reactivity can be influenced by substitutions on the piperidine ring, which can affect their binding to transporters and enzymes. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the chemical behavior of these compounds (Hsin et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, of piperidine derivatives are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability in various biological and chemical applications. Detailed physical characterization provides insights into the stability and formulation potential of the compound (Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding their biological activities and interaction mechanisms. Studies on related compounds can shed light on the likely chemical behavior of this compound, facilitating the prediction of its interactions and stability under different conditions (Somaiah et al., 2011).
Propriétés
IUPAC Name |
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2/c1-14-13-19(10-7-17(14,20)8-11-21-2)9-6-15-4-3-5-16(18)12-15/h3-5,12,14,20H,6-11,13H2,1-2H3/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJNXRUXLITQF-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)

![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)
![(3R*,4S*)-1-[3-(2-methoxyphenyl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5607221.png)
![1-(benzylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5607234.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

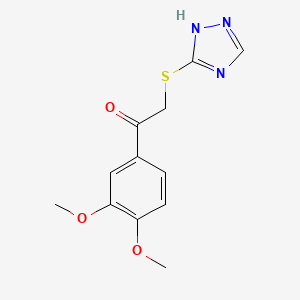
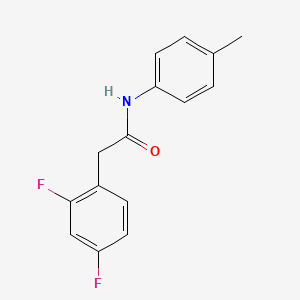
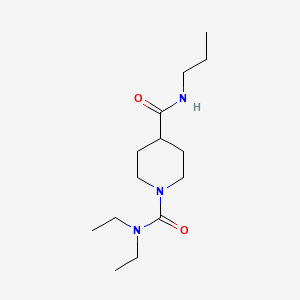
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)
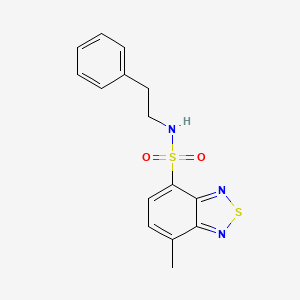
![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)
